2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride
Description
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine dihydrochloride is a tertiary amine derivative featuring a four-membered azetidine ring linked to a dimethyl-substituted ethanamine backbone. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(azetidin-3-yl)-N,N-dimethylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)4-3-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBGEATGCACBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Containing Analogs
1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride (CAS 1630082-57-3)
- Structure : Features an azetidine ring directly attached to a dimethylmethanamine group (shorter carbon chain vs. the target compound).
- Pharmacological Class : Research compound (exact mechanism unspecified).
Azetidin-3-ylmethanamine Dihydrochloride (CAS 221095-80-3)
Ethanolamine and Ethylenediamine Derivatives
Diphenhydramine Hydrochloride (CAS 147-24-0)
- Structure: Ethanolamine backbone with diphenylmethoxy and dimethyl groups.
- Pharmacological Class : First-generation antihistamine (H₁ receptor antagonist).
- Therapeutic Index : Well-established; oral LD₅₀ in rodents >500 mg/kg.
- Key Differences : The bulky diphenylmethoxy group enhances central nervous system penetration (causing sedation), whereas the azetidine ring in the target compound may reduce CNS activity due to polar interactions .
Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine HCl)
- Structure : Ethylenediamine core with aromatic substitutions.
- Pharmacological Class : Antihistaminic (ethylenediamine series).
- Therapeutic Index : High (oral: 300–1200; subcutaneous: 80–800).
- Key Differences : The ethylenediamine scaffold allows dual aromatic binding, whereas the azetidine-ethanamine structure in the target compound may favor selective receptor engagement .
Piperidine and Chlorinated Derivatives
Dimethyl[2-(Piperidin-2-Yl)Ethyl]Amine Dihydrochloride
- Structure : Piperidine ring (six-membered) with dimethyl-ethylamine.
- Pharmacological Class: Not specified; likely cholinergic or adrenergic modulator.
- Key Differences : The larger piperidine ring increases lipophilicity and may prolong half-life compared to the strained azetidine ring .
2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride
Comparative Data Table
Research Findings and Implications
- Azetidine vs. Larger Rings : The four-membered azetidine ring in the target compound introduces ring strain, which may enhance binding affinity to flat receptor pockets compared to piperidine or ethylenediamine derivatives. However, this strain could also increase metabolic susceptibility .
- Therapeutic Index Gaps : While Diatrin and diphenhydramine have well-documented safety profiles, the azetidine-containing compound’s therapeutic index remains unquantified. Evidence from structurally related compounds suggests moderate toxicity, but in vivo studies are needed .
Biological Activity
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine; dihydrochloride is a chemical compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its ability to interact with various biological systems. The presence of the dimethylamine group enhances its solubility and stability, making it suitable for biological applications. The dihydrochloride form further improves its pharmacokinetic properties, allowing for better bioavailability in therapeutic contexts.
The biological activity of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, facilitating binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes crucial for cellular processes.
- Alteration of Cellular Signaling Pathways: By interacting with receptors, it can influence signaling cascades that affect cell function and survival.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity:
- Studies have demonstrated that azetidine derivatives can inhibit the proliferation of cancer cells and induce apoptosis. For instance, related compounds have shown effectiveness against breast cancer cell lines (e.g., MCF-7) at nanomolar concentrations .
- The potential for combination therapies has been explored, highlighting the compound's role in enhancing the efficacy of existing anticancer agents .
- Antiviral Properties:
-
Neuropharmacological Effects:
- There is emerging interest in the neuropharmacological effects of azetidine derivatives, suggesting potential applications in treating neurological disorders through modulation of neurotransmitter systems.
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activities associated with 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine; dihydrochloride and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where an azetidine derivative reacts with 2-chloro-N,N-dimethylethanamine in polar solvents (e.g., water or ethanol) under reflux. Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid. Optimization involves controlling stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C). Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the azetidine ring structure and dimethylaminoethyl group (e.g., δ 2.2–3.0 ppm for N–CH3 protons).
- Mass Spectrometry (MS) : For molecular ion verification ([M+H]+ expected at m/z ~177 before salt formation).
- HPLC : To assess purity (>98% via reverse-phase C18 columns with UV detection at 210–220 nm) .
- X-ray Crystallography : For resolving stereochemistry (using SHELX programs for refinement) .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Stability tests via periodic HPLC analysis are recommended to detect degradation products (e.g., oxidation of the azetidine ring) .
Advanced Research Questions
Q. What structural features influence the compound’s binding affinity to neurotransmitter receptors, and how can conformational analysis guide SAR studies?
- Methodological Answer : The azetidine ring’s constrained geometry enhances selectivity for receptors like σ-1 or muscarinic subtypes. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the dimethylaminoethyl chain’s flexibility modulates binding kinetics. Compare docking scores (ΔG values) against analogs with pyrrolidine or piperidine rings to identify optimal substituents .
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Validate via HPLC and NMR to exclude impurities (e.g., residual solvents).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times.
- Salt Form Differences : Compare free base vs. dihydrochloride bioactivity, as counterions may alter solubility or membrane permeability .
Q. What strategies are effective in designing derivatives to improve metabolic stability without compromising target engagement?
- Methodological Answer :
- Isosteric Replacement : Substitute the azetidine oxygen with sulfur or introduce fluorine atoms to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the dimethylamino group with enzymatically cleavable esters.
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable LogP (1–3) and low hepatotoxicity risk .
Q. How can researchers validate the compound’s role in modulating intracellular signaling pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
